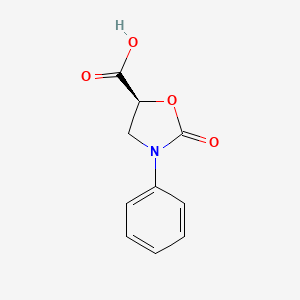![molecular formula C12H13NO4 B12880284 2-[Methyl(2-oxooxolan-3-yl)amino]benzoic acid CAS No. 64054-24-6](/img/structure/B12880284.png)
2-[Methyl(2-oxooxolan-3-yl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methyl(2-oxotetrahydrofuran-3-yl)amino)benzoic acid is a compound with a complex structure that includes a benzoic acid moiety and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(2-oxotetrahydrofuran-3-yl)amino)benzoic acid typically involves the reaction of a benzoic acid derivative with a tetrahydrofuran derivative under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. For example, the reaction might be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of 2-(Methyl(2-oxotetrahydrofuran-3-yl)amino)benzoic acid would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(2-oxotetrahydrofuran-3-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to new derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, making it valuable in organic synthesis and medicinal chemistry.
Biology: It may have biological activity that can be explored for potential therapeutic applications, such as antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its potential use in drug development, particularly if it shows promising biological activity.
Industry: In industrial applications, the compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 2-(Methyl(2-oxotetrahydrofuran-3-yl)amino)benzoic acid exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins within biological systems. The pathways involved might include inhibition or activation of specific biochemical processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Methyl(2-oxotetrahydrofuran-3-yl)amino)benzoic acid include other benzoic acid derivatives and tetrahydrofuran-containing compounds. Examples might include:
- Para-aminobenzoic acid (PABA)
- Benzofuran derivatives
Uniqueness
What sets 2-(Methyl(2-oxotetrahydrofuran-3-yl)amino)benzoic acid apart from these similar compounds is its unique combination of functional groups and structural features. This unique structure may confer specific properties and activities that are not present in other related compounds, making it a valuable target for further research and development.
Properties
CAS No. |
64054-24-6 |
|---|---|
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-[methyl-(2-oxooxolan-3-yl)amino]benzoic acid |
InChI |
InChI=1S/C12H13NO4/c1-13(10-6-7-17-12(10)16)9-5-3-2-4-8(9)11(14)15/h2-5,10H,6-7H2,1H3,(H,14,15) |
InChI Key |
ZTVNCMFCEZROOV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCOC1=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethoxy-N-[3-(2-methylbutan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12880202.png)
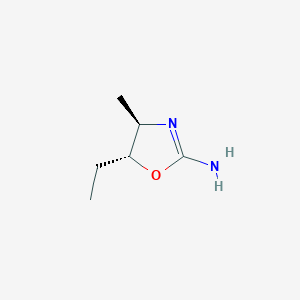
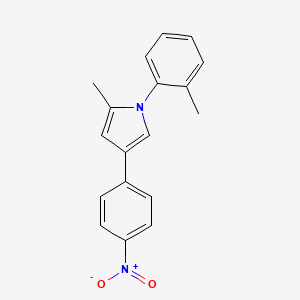

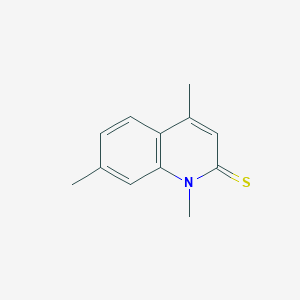


![7-[(2,4-Dichlorophenyl)methoxy]-2-nitro-1-benzofuran](/img/structure/B12880267.png)
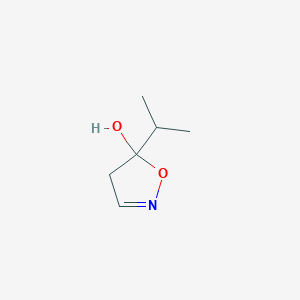
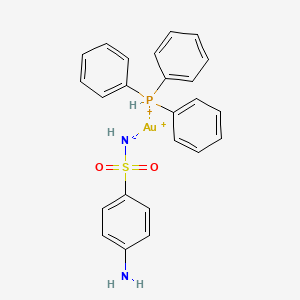
![Cyclohexyl 4-[[5-(2-chloro-4-nitro-phenyl)furan-2-carbonyl]amino]benzoate](/img/structure/B12880285.png)
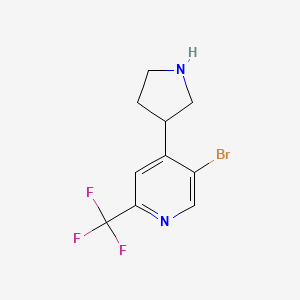
![[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12880297.png)
